4'-Cyano-3-(1,3-dioxan-2-YL)propiophenone
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[3-(1,3-dioxan-2-yl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c15-10-11-2-4-12(5-3-11)13(16)6-7-14-17-8-1-9-18-14/h2-5,14H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWUNZOODGSQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646044 | |
| Record name | 4-[3-(1,3-Dioxan-2-yl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-72-4 | |
| Record name | 4-[3-(1,3-Dioxan-2-yl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 Cyano 3 1,3 Dioxan 2 Yl Propiophenone
Retrosynthetic Analysis of 4'-Cyano-3-(1,3-dioxan-2-YL)propiophenone
Retrosynthetic analysis involves the deconstruction of the target molecule into simpler, commercially available precursors through a series of logical "disconnections" that correspond to reliable chemical reactions.
Disconnection Strategies for the Propiophenone (B1677668) Backbone
The propiophenone core of the target molecule offers several points for logical disconnection. The most prominent strategies involve breaking the carbon-carbon bonds of the three-carbon chain or the bond connecting the acyl group to the aromatic ring.
Friedel-Crafts Disconnection: A primary disconnection is the bond between the carbonyl carbon and the 4-cyanophenyl ring. This approach is the reverse of a Friedel-Crafts acylation reaction. organic-chemistry.orgwikipedia.org This strategy simplifies the target molecule into two key synthons: a 4-cyanobenzoyl cation and a 3-(1,3-dioxan-2-yl)propionate anion. The corresponding synthetic equivalents would be a 4-cyanobenzoyl derivative (like 4-cyanobenzoyl chloride) and a source of the propionyl sidechain.
Michael Addition Disconnection: An alternative strategy focuses on the Cα-Cβ bond (the bond between the first and second carbons of the ethyl group attached to the carbonyl). This disconnection is based on the reverse of a Michael or conjugate addition reaction. wikipedia.orglibretexts.org This pathway envisions an α,β-unsaturated ketone, specifically 4-cyanoacryloylbenzene, as an intermediate. The side chain containing the dioxane would be introduced as a nucleophile.
The following table summarizes these primary disconnection strategies for the propiophenone backbone.
| Disconnection Strategy | Bond Cleaved | Resulting Synthons | Synthetic Equivalents | Corresponding Forward Reaction |
| Friedel-Crafts | Aryl C–C(O) | 4-Cyanobenzoyl cation & 3-(1,3-dioxan-2-yl)propionate anion | 4-Cyanobenzoyl chloride & an organometallic reagent derived from 2-(2-bromoethyl)-1,3-dioxane (B48130) | Friedel-Crafts Acylation |
| Michael Addition | Cα–Cβ of side chain | 4-Cyanophenylacetyl enolate & 1,3-dioxan-2-yl cation | 4-Cyanoacetophenone & 2-formyl-1,3-dioxane (as an electrophile) or 4'-cyanoacrylophenone & a dioxane-containing nucleophile | Michael (Conjugate) Addition |
Approaches to the 4'-Cyanophenyl Moiety Introduction
The 4'-cyanophenyl group can be incorporated either by starting with a pre-functionalized aromatic ring or by introducing the cyano group at a later stage of the synthesis.
Starting with a Precursor: The most straightforward approach is to begin with a commercially available starting material that already contains the cyano group, such as 4-bromobenzonitrile (B114466) or 4-aminobenzonitrile.
Using 4-bromobenzonitrile allows for the formation of an organometallic reagent (e.g., a Grignard or organolithium reagent) which can then react with an appropriate electrophile to build the propiophenone side chain.
Alternatively, 4-cyanobenzonitrile itself can be a substrate for a Grignard reagent addition, which after hydrolysis, yields a ketone. masterorganicchemistry.comkrayonnz.com
Late-Stage Introduction via Sandmeyer Reaction: If the synthesis begins with an aniline (B41778) derivative (e.g., 4-aminopropiophenone), the cyano group can be introduced via the Sandmeyer reaction. wikipedia.orglscollege.ac.in This classic transformation involves the diazotization of the primary amino group with nitrous acid, followed by treatment with a copper(I) cyanide salt to yield the desired nitrile. wikipedia.org
Tactics for the Formation of the 1,3-Dioxane (B1201747) Ring System
The 1,3-dioxane ring is a cyclic acetal (B89532), which serves as a protecting group for a carbonyl functional group. thieme-connect.deambeed.com Its formation and retrosynthetic disconnection are based on this chemistry.
The key disconnection for the 1,3-dioxane ring is the breaking of the two C-O bonds of the acetal. This leads back to a precursor containing a 1,3-diol (propane-1,3-diol) and an aldehyde. In the context of the target molecule, this means the precursor would be 4'-cyano-4-oxobutanal.
The formation of 1,3-dioxanes is typically achieved by reacting an aldehyde or ketone with propane-1,3-diol in the presence of an acid catalyst, with the removal of water to drive the reaction to completion. organic-chemistry.org This protection strategy is robust, as acetals are stable under basic and nucleophilic conditions. thieme-connect.de
Forward Synthesis Pathways towards this compound
Based on the retrosynthetic analysis, several forward synthesis pathways can be devised. These can be broadly categorized as linear or convergent sequences.
Multi-Step Linear Synthesis Sequences
A linear synthesis builds the molecule step-by-step from a single starting material. A plausible linear route could start from 4-cyanoacetophenone.
Aldol (B89426) Condensation: 4-Cyanoacetophenone could undergo a base-catalyzed aldol condensation with formaldehyde (B43269) to introduce the third carbon of the propiophenone chain, forming an α,β-unsaturated ketone intermediate (4'-cyanoacrylophenone).
Michael Addition: This intermediate could then be subjected to a Michael addition reaction. However, a direct nucleophilic addition of a dioxane-containing fragment is less common. A more viable route involves creating a precursor to the dioxane. For instance, conjugate addition of a protected aldehyde equivalent.
Alternative Linear Route: A more practical linear approach might involve a Mannich reaction on 4-cyanoacetophenone with formaldehyde and a secondary amine (e.g., dimethylamine) to form a Mannich base. Subsequent quaternization and elimination would yield the α,β-unsaturated ketone. This could then react with a suitable nucleophile to introduce the rest of the side chain, which would later be converted to the dioxane.
Convergent Synthesis Approaches
Convergent synthesis involves preparing different fragments of the molecule separately and then combining them near the end of the synthesis. wikipedia.orgacs.org This strategy is often more efficient for complex molecules.
Route A: Friedel-Crafts Acylation Approach
This route combines a pre-formed side chain with the aromatic ring.
Fragment 1 Synthesis (Side Chain): Malonic acid can be converted to its acetal with propane-1,3-diol. The resulting compound can be alkylated with an ethyl group and then converted to an acid chloride, yielding 3-(1,3-dioxan-2-yl)propanoyl chloride.
Fragment 2 (Aromatic Ring): Benzene (B151609) can be used as the starting material.
Assembly: A Friedel-Crafts acylation of benzene with the synthesized acid chloride would yield 3-(1,3-dioxan-2-yl)propiophenone.
Final Functionalization: The resulting ketone would then need to be nitrated and reduced to an amine, followed by a Sandmeyer reaction to install the cyano group at the 4-position. The order of these steps is crucial to ensure correct regiochemistry.
Route B: Grignard Reaction Approach
This convergent route joins the two main pieces via a Grignard reaction with a nitrile.
Fragment 1 Synthesis (Aryl Grignard): 4-Bromobenzonitrile can be reacted with magnesium metal to form the Grignard reagent, 4-cyanophenylmagnesium bromide.
Fragment 2 Synthesis (Nitrile Side Chain): A suitable nitrile precursor, such as 3-(1,3-dioxan-2-yl)propanenitrile, would be required. This can be synthesized from 3-bromopropanenitrile by first protecting the nitrile or by reacting 2-(2-bromoethyl)-1,3-dioxane with sodium cyanide.
Assembly: The Grignard reagent (Fragment 1) is added to the nitrile (Fragment 2). The resulting imine intermediate is not isolated but is hydrolyzed with aqueous acid during workup to yield the final product, this compound. masterorganicchemistry.comshaalaa.com
The following table outlines a possible convergent synthesis.
| Step | Reaction | Reactant 1 | Reactant 2 | Product |
| Fragment 1 | Grignard Formation | 4-Bromobenzonitrile | Magnesium (Mg) | 4-Cyanophenylmagnesium bromide |
| Fragment 2 | Acetal Formation | 3-Oxopropanenitrile | Propane-1,3-diol, H+ | 3-(1,3-Dioxan-2-yl)propanenitrile |
| Assembly | Grignard Addition & Hydrolysis | 4-Cyanophenylmagnesium bromide | 3-(1,3-Dioxan-2-yl)propanenitrile | This compound |
Application of Established Carbonyl Group Transformations
The propiophenone backbone of the target molecule suggests that established carbonyl group transformations are central to its synthesis. A primary and historically significant method for the formation of aryl ketones is the Friedel-Crafts acylation . organic-chemistry.orgnih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org
For the synthesis of this compound, a plausible Friedel-Crafts approach would involve the acylation of 4-cyanobenzonitrile with 3-(1,3-dioxan-2-yl)propionyl chloride. The acylating agent can be prepared from 3-(1,3-dioxan-2-yl)propanoic acid.
However, a significant challenge in this approach is the deactivating nature of the cyano group on the aromatic ring. nih.gov Electron-withdrawing groups like the nitrile functionality reduce the nucleophilicity of the benzene ring, making it less susceptible to electrophilic attack. nih.gov This often necessitates harsher reaction conditions or more potent catalytic systems to achieve reasonable yields. mdpi.com
An alternative strategy involves the use of organometallic reagents to form the ketone. The reaction of a nitrile with a Grignard reagent or an organolithium reagent, followed by hydrolysis, is a well-established method for ketone synthesis. pearson.compearson.comlibretexts.orgmasterorganicchemistry.com In this context, one could envision the reaction of a cyanophenyl Grignard reagent (e.g., 4-cyanophenylmagnesium bromide) with an appropriate electrophile containing the 3-(1,3-dioxan-2-yl)propyl moiety.
Integration of Nitrile Functionalization Methodologies
The nitrile group can be introduced at various stages of the synthesis. If the propiophenone core is synthesized first, a subsequent functionalization step can be employed to introduce the cyano group. This could potentially be achieved through methods such as the Sandmeyer reaction, starting from an amino-substituted propiophenone derivative.
Conversely, starting with a nitrile-containing aromatic compound, such as 4-cyanobenzonitrile, is a more direct approach. The challenge then lies in the subsequent carbon-carbon bond-forming reaction to introduce the propiophenone side chain, as discussed in the context of Friedel-Crafts acylation.
Cross-coupling reactions offer a modern and versatile alternative to classical methods. sci-hub.stchemistryviews.orgrsc.orgnih.gov Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, could be employed to couple a cyanophenylboronic acid or organotin reagent with a suitable partner containing the propiophenone side chain. For instance, the Suzuki coupling of 4-cyanophenylboronic acid with a derivative of 3-(1,3-dioxan-2-yl)propionic acid could be a viable route.
Optimization of Reaction Conditions for the Synthesis of this compound
Catalyst and Reagent Selection for Specific Transformations
The choice of catalyst is paramount, particularly for the challenging Friedel-Crafts acylation of the deactivated 4-cyanobenzonitrile ring. While traditional Lewis acids like AlCl₃ are commonly used, they often need to be employed in stoichiometric amounts and can lead to side reactions. organic-chemistry.org Modern solid acid catalysts, such as zeolites and modified clays, offer advantages in terms of reusability and potentially milder reaction conditions. google.comresearchgate.netacs.org For acylations on electron-deficient rings, more potent catalyst systems or alternative activation methods may be necessary. nih.govresearchgate.net
In the context of cross-coupling reactions, the selection of the palladium catalyst and the appropriate ligand is crucial for achieving high yields and good selectivity. Ligands play a key role in stabilizing the palladium species and facilitating the elementary steps of the catalytic cycle.
Influence of Solvent Systems and Temperature Profiles
The solvent can significantly influence the outcome of the synthesis. For Friedel-Crafts acylations, common solvents include nitrobenzene (B124822) and dichlorobenzene. google.com The choice of solvent can affect the solubility of the reactants and the activity of the catalyst. Temperature is another critical parameter that needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts.
The following interactive table provides a hypothetical overview of how different solvent and temperature combinations might affect the yield of a Friedel-Crafts acylation for a similar system.
| Catalyst | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| AlCl₃ | Nitrobenzene | 80 | 65 |
| AlCl₃ | 1,2-Dichlorobenzene | 100 | 70 |
| Fe-Zeolite | Toluene | 120 | 55 |
| AlCl₃ | Carbon Disulfide | 45 | 50 |
This data is illustrative and not based on the direct synthesis of the target compound.
Strategies for Reaction Monitoring and Yield Maximization
To maximize the yield of this compound, careful monitoring of the reaction progress is essential. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the product.
Strategies for maximizing yield include:
Stoichiometry of Reactants: Optimizing the molar ratio of the reactants and catalyst.
Reaction Time: Determining the optimal reaction time to ensure complete conversion without significant product degradation.
Work-up Procedure: Developing an efficient work-up and purification protocol to isolate the target compound with high purity.
Considerations of Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound
Chemoselectivity is a key consideration, especially when dealing with multiple functional groups. For instance, during a Friedel-Crafts acylation, the Lewis acid catalyst must selectively activate the acylating agent without promoting side reactions involving the nitrile or dioxane functionalities.
Regioselectivity is crucial when performing electrophilic aromatic substitution on a substituted benzene ring. In the case of 4-cyanobenzonitrile, the cyano group is a meta-director. However, Friedel-Crafts acylation is often sterically sensitive, and acylation might be directed to the less hindered position. The interplay between electronic and steric effects will determine the final regiochemical outcome. nih.govnih.govsemanticscholar.orgmdpi.com
Stereoselectivity is not a primary concern for the synthesis of the achiral target molecule this compound. However, if chiral derivatives were to be synthesized, for example, by using a chiral dioxane protecting group or by introducing a stereocenter on the propiophenone chain, then stereoselective synthetic methods would be necessary.
The following table summarizes the key selectivity considerations for the potential synthetic routes.
| Synthetic Route | Chemo-selectivity Considerations | Regio-selectivity Considerations |
| Friedel-Crafts Acylation | Selective activation of the acylating agent over the nitrile and dioxane groups. | Acylation position on the 4-cyanobenzonitrile ring (meta vs. other positions). |
| Organometallic Addition | Reaction of the organometallic reagent with the nitrile over any other electrophilic sites. | Not applicable. |
| Cross-Coupling Reaction | Selective coupling of the intended partners without side reactions of other functional groups. | Not applicable. |
Chemical Reactivity and Reaction Mechanisms of 4 Cyano 3 1,3 Dioxan 2 Yl Propiophenone
Reactivity of the Propiophenone (B1677668) Carbonyl Group in 4'-Cyano-3-(1,3-dioxan-2-YL)propiophenone
The carbonyl group (C=O) of the propiophenone core is a primary site of chemical reactivity. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions at the Ketone Carbonyl
Nucleophilic addition is a fundamental reaction of ketones. libretexts.org A wide array of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.org
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond of the C=O group and forming a new single bond. The electrons from the π-bond move to the oxygen atom, creating an alkoxide intermediate, which is then protonated. libretexts.org
Table 1: Examples of Nucleophilic Addition Reactions at the Propiophenone Carbonyl Group
| Nucleophile | Reagent Examples | Product Type |
| Hydride ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |
| Organometallic reagents | Grignard reagents (R-MgX), Organolithium reagents (R-Li) | Tertiary alcohol |
| Cyanide ion (CN⁻) | Hydrogen cyanide (HCN), Sodium cyanide (NaCN) | Cyanohydrin |
| Water | H₂O (in the presence of an acid or base catalyst) | Geminal diol (hydrate) |
| Alcohols | R-OH (in the presence of an acid catalyst) | Hemiacetal, Acetal (B89532) |
| Amines | R-NH₂ | Imine |
The reactivity of the carbonyl group can be influenced by steric and electronic factors. libretexts.org The presence of the ethyl group and the substituted phenyl ring in this compound will affect the accessibility of the carbonyl carbon to incoming nucleophiles.
Reactions Involving the Alpha-Protons (e.g., Enolization, Aldol-Type Condensations)
The protons on the carbon atom adjacent to the carbonyl group (α-protons) in propiophenone are acidic and can be removed by a base to form an enolate ion. libretexts.org This enolate is a key intermediate in several important reactions. The formation of the enolate is a result of the resonance stabilization of the conjugate base.
Enolization: The process of forming an enol or enolate is known as enolization. utexas.edu In the presence of an acid or a base, ketones can exist in equilibrium with their enol tautomers. libretexts.org
Aldol-Type Condensations: The enolate ion, being a potent carbon nucleophile, can attack the electrophilic carbonyl carbon of another molecule of the ketone or a different carbonyl compound, such as an aldehyde. This reaction is known as an aldol (B89426) addition or condensation. wikipedia.org For instance, propiophenone can react with benzaldehyde (B42025) in the presence of a base like lithium diisopropylamide (LDA) to form a β-hydroxy ketone. youtube.com Cross-aldol reactions between two different carbonyl compounds can lead to a mixture of products. wikipedia.org
Carbonyl Reduction and Oxidation Pathways
Reduction: The carbonyl group of propiophenone can be readily reduced to a secondary alcohol. youtube.com Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents act as a source of hydride ions (H⁻), which attack the carbonyl carbon. libretexts.org Catalytic hydrogenation can also be employed for this reduction. Complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. youtube.com
Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, such as alkaline hypobromite, propiophenone can be oxidized. acs.org The reaction proceeds through the formation of intermediates that are ultimately cleaved to yield benzoic acid. acs.org
Transformations Associated with the 4'-Cyanophenyl Moiety of this compound
The 4'-cyanophenyl group contains a nitrile (-C≡N) functional group, which can undergo a variety of chemical transformations, primarily hydrolysis and reduction. The cyano group is electron-withdrawing, which can influence the reactivity of the aromatic ring and the propiophenone moiety. maksons.co.in
Hydrolytic Pathways of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org This reaction involves the addition of water across the carbon-nitrogen triple bond. commonorganicchemistry.com
Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgcommonorganicchemistry.com The reaction proceeds through an amide intermediate. libretexts.org
Alkaline Hydrolysis: Treatment of the nitrile with a hot aqueous solution of a strong base, like sodium hydroxide, initially forms the salt of the carboxylic acid and ammonia. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate salt and obtain the free carboxylic acid. libretexts.org
Reductive Transformations of the Nitrile Group
The nitrile group can be reduced to a primary amine. studymind.co.uk This is a valuable synthetic transformation for the introduction of an amino group.
Table 2: Common Reagents for the Reduction of Aromatic Nitriles
| Reducing Agent | Conditions | Product |
| Lithium aluminum hydride (LiAlH₄) | Followed by an aqueous workup | Primary amine |
| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Ni, Pt, Pd) | Primary amine |
| Sodium borohydride (NaBH₄) | Often in the presence of a catalyst | Primary amine |
| Diisopropylaminoborane (B2863991) | In the presence of catalytic lithium borohydride | Primary amine organic-chemistry.org |
The choice of reducing agent can be important, especially when other reducible functional groups are present in the molecule. For instance, diisopropylaminoborane can selectively reduce nitriles in the presence of certain other functional groups. nih.gov
Potential for C-C Bond Forming Reactions via the Nitrile
The aromatic nitrile group in this compound is a versatile functional group for the formation of new carbon-carbon bonds. Although it lacks α-protons for deprotonation and subsequent alkylation, the carbon-nitrogen triple bond itself is a reactive site. ebsco.com The electron-withdrawing nature of the cyano group polarizes the triple bond, making the carbon atom susceptible to nucleophilic attack and the nitrogen atom to electrophilic attack.
Several classes of C-C bond-forming reactions can be envisioned for this nitrile:
Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone, providing a route to synthesize diverse acylbenzene derivatives.
Friedel-Crafts and Related Reactions: While the cyano group is deactivating, under forcing conditions, the aromatic ring to which it is attached could potentially undergo electrophilic substitution, although this is generally difficult. More plausibly, the nitrile can act as an electrophile in reactions like the Houben-Hoesch reaction, where it reacts with an activated aromatic compound in the presence of a Lewis acid to form a ketone after hydrolysis.
Cycloaddition Reactions: The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions. For example, in [3+2] cycloadditions with azides, it can form tetrazole rings, which are important structures in medicinal chemistry.
Transition Metal-Catalyzed Cyanation: While the molecule already contains a cyano group, modern cross-coupling methods offer pathways for C-C bond formation. organic-chemistry.org For instance, if the cyano group were to be replaced by a halide, it could be re-introduced or coupled with other carbon nucleophiles via palladium or nickel catalysis.
The utility of alkylnitriles as carbon pronucleophiles has been explored, but these strategies typically rely on the generation of α-cyano carbanions, which is not applicable to the aromatic nitrile in this specific molecule. scilit.com
Table 1: Potential C-C Bond Forming Reactions at the Nitrile Group
| Reaction Type | Reagent(s) | Product Type (after hydrolysis) |
|---|---|---|
| Grignard Addition | RMgX, then H₃O⁺ | Ketone (R-CO-Ar) |
| Organolithium Addition | RLi, then H₃O⁺ | Ketone (R-CO-Ar) |
| Houben-Hoesch Reaction | Activated arene, Lewis Acid, HCl | Aryl Ketone |
Stability and Reactivity of the 1,3-Dioxane (B1201747) Acetal Group in this compound
The 1,3-dioxane group serves as a protecting group for a carbonyl functionality, in this case, an aldehyde precursor. Its stability and reactivity are central to its role in multi-step syntheses.
Generally, 1,3-dioxanes are robust under neutral, basic, and many reductive or oxidative conditions. thieme-connect.de This stability allows for selective manipulation of other functional groups within the molecule, such as the ketone or nitrile. However, they are sensitive to acidic conditions. thieme-connect.deorganic-chemistry.org
Acid-Catalyzed Hydrolytic Cleavage and Carbonyl Regeneration
The primary reaction of the 1,3-dioxane acetal is its acid-catalyzed hydrolysis to regenerate the parent carbonyl compound and the 1,3-diol. This deprotection is a fundamental transformation in synthetic organic chemistry. organic-chemistry.org
The mechanism involves the following steps:
Protonation: One of the oxygen atoms of the dioxane ring is protonated by an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid).
Ring Opening: The protonated acetal undergoes C-O bond cleavage, opening the ring to form a resonance-stabilized carbocation (an oxocarbenium ion).
Nucleophilic Attack by Water: A water molecule attacks the carbocation.
Proton Transfer: A proton is transferred from the newly added water molecule to one of the hydroxyl groups of the diol moiety.
Elimination: The 1,3-propanediol (B51772) is eliminated, and a protonated carbonyl group is formed.
Deprotonation: Loss of a proton regenerates the carbonyl group (in this case, an aldehyde) and the acid catalyst.
This reaction is typically performed in the presence of water and an acid catalyst and can be driven to completion by removing the diol or by using a large excess of water.
Ring-Opening Reactions and Rearrangements
Beyond simple hydrolysis, the 1,3-dioxane ring can undergo other types of ring-opening reactions, often leading to bifunctional molecules. These reactions are particularly prevalent in carbohydrate chemistry but are applicable to other substituted dioxanes. researchgate.net
Reductive Ring Opening: Treatment with a Lewis acid (e.g., AlCl₃, TiCl₄) in combination with a hydride source (e.g., LiAlH₄, NaBH₃CN) can lead to the regioselective cleavage of one of the C-O bonds to yield a protected primary or secondary alcohol. researchgate.net The regioselectivity of the cleavage is influenced by steric and electronic factors, as well as the nature of the reagents used.
Cationic Ring-Opening Polymerization: In the presence of strong cationic initiators, 1,3-dioxanes and related cyclic acetals can undergo ring-opening polymerization. researchgate.netrsc.org While this is more relevant to monomer synthesis, it highlights the inherent reactivity of the acetal linkage toward ring-opening under specific catalytic conditions.
Rearrangements are less common for simple 1,3-dioxanes but can occur in complex substrates where the initial carbocation formed upon ring-opening can be trapped by internal nucleophiles or undergo skeletal rearrangements.
Stereochemical Implications and Chiral Induction at C-2 of the Dioxane Ring
Conformation: Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional and steric strain. thieme-connect.de Due to the shorter C-O bond length compared to C-C bonds, diaxial interactions can be more pronounced. thieme-connect.de Substituents on the C-2 carbon (the acetal carbon) generally favor an equatorial position to avoid steric clashes with axial hydrogens at C-4 and C-6. thieme-connect.de
Chiral Induction: If the 1,3-dioxane is formed from a chiral 1,3-diol, the stereocenters on the diol can influence the facial selectivity of reactions at other parts of the molecule. The C-2 position of the dioxane in the title compound is a prochiral center. The use of a chiral diol during its synthesis would result in a diastereomeric mixture, potentially allowing for separation and access to enantiomerically enriched material. The stereochemistry at C-2 can direct the approach of reagents to nearby functional groups, a principle widely used in asymmetric synthesis. nih.gov
Intermolecular and Intramolecular Reactivity Profiles of this compound
The presence of multiple reactive sites allows for a rich profile of both intermolecular and intramolecular reactions. The relative reactivity of the ketone, nitrile, and acetal can be exploited for selective transformations.
Intermolecular Reactivity: The three functional groups exhibit distinct reactivities towards external reagents.
Ketone: The propiophenone ketone is susceptible to nucleophilic attack. It can be selectively reduced to a secondary alcohol using hydride reagents like NaBH₄ (which would typically not affect the nitrile or the stable acetal). It can also react with organometallic reagents to form tertiary alcohols or undergo Wittig-type reactions to form alkenes. vanderbilt.edu
Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions or reduced to a primary amine using stronger reducing agents like LiAlH₄ or catalytic hydrogenation.
Acetal: As discussed, the acetal is stable to most nucleophiles and bases but is cleaved by acids.
This differential reactivity allows for a stepwise modification of the molecule. For example, one could first perform a reaction at the ketone under basic or neutral conditions, leaving the acetal intact, and then cleave the acetal under acidic conditions to reveal the aldehyde for further reaction.
Table 2: Selective Intermolecular Reactions
| Functional Group | Reagent(s) | Product Functional Group | Conditions |
|---|---|---|---|
| Ketone | NaBH₄ | Secondary Alcohol | Neutral/Basic |
| Ketone | R-MgX, then H₂O | Tertiary Alcohol | Anhydrous |
| Nitrile | H₃O⁺, heat | Carboxylic Acid | Acidic |
| Nitrile | LiAlH₄, then H₂O | Primary Amine | Anhydrous |
Intramolecular Reactivity: The proximity of the functional groups raises the possibility of intramolecular reactions, leading to the formation of new cyclic structures.
Intramolecular Aldol/Claisen-type Reactions: Under basic conditions, a carbanion could be formed α- to the ketone. This carbanion could potentially attack the electrophilic carbon of the nitrile group. Such a reaction, after hydrolysis of the intermediate imine, would lead to the formation of a five-membered ring containing a β-keto-imine or related structure. The feasibility of this cyclization would depend on the geometric constraints and the relative reactivity of the nucleophile and electrophile.
Intramolecular Cyclization via Peroxide Intermediates: While not directly applicable from the starting material, synthetic modifications could introduce functionalities that enable intramolecular cyclizations. For example, conversion of a part of the molecule to a peroxide could allow for intramolecular reactions with a nitrile-stabilized carbanion to form cyclic ethers. nih.gov
Cyclization following Acetal Cleavage: If the acetal is hydrolyzed to reveal the aldehyde, the resulting γ-cyanoketone-aldehyde could undergo intramolecular reactions. For example, an intramolecular aldol condensation between the ketone enolate and the newly formed aldehyde could lead to the formation of a six-membered ring.
These intramolecular pathways offer powerful strategies for rapidly building molecular complexity from the this compound scaffold.
Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Cyano 3 1,3 Dioxan 2 Yl Propiophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through a series of one-dimensional and two-dimensional experiments, it is possible to map out atomic connectivity and spatial relationships.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each nucleus. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while spin-spin coupling reveals information about adjacent nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of 4'-Cyano-3-(1,3-dioxan-2-YL)propiophenone is expected to show distinct signals for the aromatic, aliphatic chain, and dioxane ring protons. The aromatic region would feature two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The propiophenone (B1677668) backbone would exhibit a triplet for the terminal methyl group and a quartet for the adjacent methylene (B1212753) group, though further coupling to the dioxane methine proton would introduce additional complexity, likely resulting in a multiplet. The 1,3-dioxane (B1201747) ring protons would present as complex multiplets due to their diastereotopic nature in the chair conformation. docbrown.info
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing a single peak for each unique carbon atom. libretexts.org Key signals would include the nitrile carbon (C≡N) around 118 ppm, the carbonyl carbon (C=O) near 200 ppm, and several signals in the aromatic region (128-140 ppm). The carbons of the 1,3-dioxane ring are anticipated to resonate at approximately 95-105 ppm for the acetal (B89532) carbon (C-2) and 60-70 ppm for the methylene carbons (C-4, C-6). docbrown.info
Interactive Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2', H-6' (Aromatic) | 8.05 | Doublet (d) | ~ 8.5 | 2H |
| H-3', H-5' (Aromatic) | 7.80 | Doublet (d) | ~ 8.5 | 2H |
| H-2 (Dioxane CH) | 4.90 | Triplet (t) | ~ 5.0 | 1H |
| H-4ax, H-6ax (Dioxane CH₂) | 4.15 | Multiplet (m) | - | 2H |
| H-4eq, H-6eq (Dioxane CH₂) | 3.80 | Multiplet (m) | - | 2H |
| α-CH₂ (Propiophenone) | 3.10 | Multiplet (m) | - | 2H |
| β-CH₂ (Propiophenone) | 2.20 | Multiplet (m) | - | 2H |
| H-5ax, H-5eq (Dioxane CH₂) | 1.95 | Multiplet (m) | - | 2H |
Interactive Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | 198.5 |
| C-1' (Aromatic) | 139.0 |
| C-3', C-5' (Aromatic) | 132.5 |
| C-2', C-6' (Aromatic) | 128.8 |
| C-4' (Aromatic) | 116.0 |
| C≡N (Nitrile) | 118.0 |
| C-2 (Dioxane Acetal) | 101.5 |
| C-4, C-6 (Dioxane) | 67.0 |
| α-C (Propiophenone) | 35.5 |
| β-C (Propiophenone) | 28.0 |
| C-5 (Dioxane) | 25.8 |
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). Key expected correlations would include those between the α-CH₂ and β-CH₂ protons of the propiophenone chain, and between the β-CH₂ protons and the H-2 methine proton of the dioxane ring. Within the dioxane ring, correlations between the geminal and vicinal protons at positions 4, 5, and 6 would also be observed. researchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting different fragments of the molecule. For instance, a crucial correlation would be observed from the α-CH₂ protons to the carbonyl carbon (C=O) and the C-1' aromatic carbon, confirming the propiophenone structure. Correlations from the H-2 proton of the dioxane ring to the β-carbon of the propiophenone chain would firmly establish the connection point between the two moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For example, NOESY could show spatial proximity between the protons of the propiophenone side chain and specific axial or equatorial protons on the 1,3-dioxane ring, providing insight into the preferred orientation of the substituent.
The 1,3-dioxane ring typically adopts a stable chair conformation to minimize steric and torsional strain. researchgate.net At room temperature, this chair form can undergo rapid ring inversion (flipping), which averages the signals of the axial and equatorial protons.
Dynamic NMR (DNMR) studies, involving recording NMR spectra at various temperatures, can be used to study this conformational exchange. As the temperature is lowered, the rate of ring inversion slows down. At a certain point, the coalescence temperature, the broad, averaged signals for the axial and equatorial protons at positions 4, 5, and 6 will decoalesce into separate, sharp signals. By analyzing the spectra at and below this temperature, it is possible to calculate the activation energy (ΔG‡) for the chair-chair interconversion process, providing valuable data on the conformational flexibility and stability of the heterocyclic ring in this specific molecular environment. bhu.ac.in
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, typically to within 5 ppm. This precision allows for the determination of a unique elemental formula, distinguishing it from other formulas that might have the same nominal mass. For this compound, HRMS is used to confirm its molecular formula as C₁₄H₁₅NO₃.
Interactive Table 3: HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Hypothetical Observed Mass (m/z) | Mass Error (ppm) |
| [M+H]⁺ | C₁₄H₁₆NO₃⁺ | 246.1125 | 246.1128 | 1.2 |
| [M+Na]⁺ | C₁₄H₁₅NNaO₃⁺ | 268.0944 | 268.0941 | -1.1 |
Tandem Mass Spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the protonated molecule [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the original molecule.
For this compound, the fragmentation pathway would likely involve characteristic cleavages. A primary fragmentation would be the α-cleavage adjacent to the carbonyl group, leading to the formation of a stable 4-cyanobenzoyl cation. Another significant pathway would involve the fragmentation of the 1,3-dioxane ring, which can undergo ring-opening followed by the loss of neutral molecules like formaldehyde (B43269) (CH₂O) or propanal. docbrown.info
Interactive Table 4: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ = 246.11)
| Observed Fragment (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Ion Structure |
| 216.08 | CH₂O | Loss of formaldehyde from the dioxane ring |
| 188.09 | C₃H₆O | Cleavage and loss of the propanediol (B1597323) unit from the dioxane ring |
| 130.03 | C₇H₁₁O₃ | α-cleavage leading to the 4-cyanobenzoyl cation |
| 102.02 | C₈H₅NO | Loss of the 4-cyanobenzoyl group |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes. For this compound, these methods would confirm the presence of the key nitrile, ketone, aromatic, and dioxane moieties.
In an IR spectrum, the nitrile group (-C≡N) would exhibit a strong, sharp absorption band, a characteristic feature for this functional group. nih.govspectroscopyonline.com The conjugated ketone (C=O) stretching vibration would also be prominent. wpmucdn.com The aromatic ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region. libretexts.org The 1,3-dioxane ring, a cyclic acetal, would be characterized by strong C-O stretching vibrations in the fingerprint region.
Raman spectroscopy would provide complementary information. The nitrile stretch is also typically strong and easily identifiable in Raman spectra. researchgate.net Aromatic ring vibrations often produce strong Raman signals, aiding in the structural confirmation. The symmetric nature of some vibrations can make them more active in Raman than in IR, providing a more complete picture of the molecule's vibrational framework.
Table 1: Predicted Infrared (IR) and Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | Stretching | 2980 - 2850 | 2980 - 2850 | Medium |
| Nitrile (C≡N) | Stretching | 2240 - 2220 | 2240 - 2220 | Strong, Sharp |
| Ketone (C=O) | Stretching | 1690 - 1670 | 1690 - 1670 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 | Medium to Strong |
| Dioxane C-O | Stretching | 1200 - 1000 | Variable | Strong |
Note: This table is predictive and based on typical frequency ranges for the specified functional groups.
X-ray Crystallography for Definitive Solid-State Structural Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions.
To perform this analysis, a suitable single crystal of the compound would need to be grown. The crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be analyzed. This analysis would yield the electron density map of the molecule, from which the atomic positions can be determined. Key information obtained would include the planarity of the cyanophenyl group, the conformation of the propiophenone chain, and the chair or boat conformation of the 1,3-dioxane ring.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1295 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.258 |
Note: This data is hypothetical and serves as an example of the parameters that would be determined through X-ray crystallographic analysis.
Chiroptical Spectroscopic Methods for Stereochemical Assignment
Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are employed to study chiral molecules. Chirality in this compound could potentially arise from a stereocenter at the carbon atom of the dioxane ring that is attached to the propiophenone chain, if the substituents on the dioxane ring allow for it. However, the parent 1,3-dioxane itself is achiral. Assuming no chiral substitution on the dioxane ring, the molecule does not possess a stereocenter and is therefore achiral.
If a chiral variant of this compound were to be synthesized (e.g., through substitution on the dioxane ring), ECD and ORD would be essential for assigning its absolute configuration. ECD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of plane-polarized light as a function of wavelength. The resulting spectra, often compared with quantum chemical calculations, can establish the absolute stereochemistry of the molecule. As the specified compound is not inherently chiral, a discussion of chiroptical data is not applicable.
Computational and Theoretical Investigations of 4 Cyano 3 1,3 Dioxan 2 Yl Propiophenone
Quantum Chemical Calculations for Electronic Structure and Molecular Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to provide insights into electron distribution, molecular geometry, and stability.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 4'-Cyano-3-(1,3-dioxan-2-YL)propiophenone, DFT studies would be employed to:
Optimize the Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This would provide precise bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Determine key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other chemical species.
Simulate Vibrational Spectra: Calculate the infrared (IR) and Raman spectra to help in the experimental identification and characterization of the compound by predicting the frequencies of its vibrational modes.
Ab Initio Methods for Molecular Orbital Analysis and Electron Density Distributions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. While computationally more intensive than DFT, they can provide highly accurate results. For this compound, these methods would be used to:
Perform High-Accuracy Energy Calculations: Obtain a more precise value for the molecule's total energy and stability.
Analyze Molecular Orbitals: In-depth analysis of the shape, energy, and composition of the molecular orbitals would reveal the nature of the chemical bonds and the delocalization of electrons within the molecule. This would be particularly insightful for understanding the electronic effects of the cyano and propiophenone (B1677668) groups.
Map Electron Density: Generate detailed maps of the electron density distribution, providing a quantitative picture of the bonding and non-bonding electron pairs.
Conformational Analysis and Energy Landscapes of this compound
The flexibility of the propiophenone side chain and the 1,3-dioxane (B1201747) ring means that this compound can exist in multiple conformations. Understanding these different spatial arrangements and their relative energies is crucial for predicting its physical and biological properties.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular Mechanics (MM): This approach uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. It is computationally less demanding than quantum methods and is well-suited for exploring the conformational space of larger molecules. MM would be used to identify low-energy conformers of this compound.
Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time. An MD simulation of this compound would provide insights into its dynamic behavior, including the flexibility of the side chain and the conformational changes of the dioxane ring in different environments (e.g., in a solvent).
Potential Energy Surface Scans for Conformational Isomers
To systematically explore the conformational landscape, potential energy surface (PES) scans would be performed. This involves systematically changing specific dihedral angles within the molecule (e.g., around the bonds of the propiophenone chain) and calculating the energy at each step. The resulting energy profile would reveal the energy barriers between different conformers and identify the most stable conformations.
Reaction Mechanism Elucidation through Computational Approaches
Computational methods are invaluable for studying the step-by-step process of chemical reactions. For this compound, these approaches could be used to:
Identify Reactive Sites: Based on the electronic structure calculations (e.g., MEP maps), the most likely sites for nucleophilic or electrophilic attack can be identified.
Model Reaction Pathways: By simulating the approach of a reactant, it is possible to map out the entire reaction pathway, including the identification of transition states and intermediates.
Calculate Activation Energies: The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. This would allow for the prediction of the feasibility of various potential reactions involving this molecule.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A critical aspect of understanding the reactivity of this compound would involve the localization of transition states for its key potential reactions, such as enolization, aldol-type reactions, or cyclization pathways. Theoretical chemists would typically employ quantum mechanical methods, like Density Functional Theory (DFT) or ab initio calculations, to identify the saddle points on the potential energy surface corresponding to these transition states.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis would be performed. This computational technique maps the reaction pathway from the transition state down to the reactant and product, confirming that the located transition state indeed connects the intended species. This analysis provides a detailed picture of the geometric changes that occur throughout the reaction.
Prediction of Activation Energies and Reaction Rates for Key Transformations
Following the identification of transition states, the activation energies for various transformations of this compound could be calculated. The activation energy is the energy difference between the transition state and the reactants. This value is crucial for predicting the feasibility and rate of a chemical reaction.
Using Transition State Theory (TST), these calculated activation energies can be used to estimate the reaction rate constants. Such predictions are invaluable for understanding the kinetic profile of the compound under different conditions without the need for extensive experimental work.
Prediction of Spectroscopic Properties from Theoretical Models
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.
Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. Methods such as the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, are employed for this purpose. The predicted spectra can be compared with experimental data to confirm the structure of the molecule.
Table 1: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (Note: This table is a hypothetical representation of what computational data would look like, as no actual data has been found.)
| Atom Type | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.5 - 8.0 |
| Dioxane Protons | 3.8 - 4.5 |
| Propiophenone Chain Protons | 2.9 - 3.5 |
| Cyano Carbon | ~118 |
| Carbonyl Carbon | ~198 |
| Aromatic Carbons | 128 - 140 |
| Dioxane Carbons | 65 - 100 |
| Propiophenone Chain Carbons | 30 - 45 |
The vibrational frequencies of this compound can be computed to predict its Infrared (IR) and Raman spectra. These calculations are typically performed at the harmonic level using DFT. The resulting vibrational modes can be assigned to specific functional groups within the molecule, such as the C≡N stretch of the cyano group, the C=O stretch of the ketone, and various vibrations of the aromatic ring and dioxane moiety.
Table 2: Hypothetical Predicted Vibrational Frequencies (Note: This table is a hypothetical representation of what computational data would look like, as no actual data has been found.)
| Functional Group | Predicted Vibrational Frequency (cm-1) |
| C≡N Stretch | ~2230 |
| C=O Stretch | ~1690 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C-O-C Stretch (Dioxane) | 1050 - 1150 |
Modeling of Solvent Effects on the Structure and Reactivity of this compound
The structure and reactivity of a molecule can be significantly influenced by the solvent. Computational models can account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed, but computationally expensive, picture of solvent-solute interactions.
For this compound, modeling solvent effects would be important for accurately predicting its conformational preferences, reaction barriers, and spectroscopic properties in different solvent environments. For instance, the polarity of the solvent could influence the stability of charged or polar transition states, thereby affecting reaction rates.
Derivatization Strategies and Synthetic Applications of 4 Cyano 3 1,3 Dioxan 2 Yl Propiophenone
Utilization of 4'-Cyano-3-(1,3-dioxan-2-YL)propiophenone as a Building Block in Complex Molecule Synthesis
The strategic placement of functional groups in this compound makes it a valuable precursor in the assembly of intricate molecular structures. The propiophenone (B1677668) moiety can undergo a variety of reactions, including aldol (B89426) condensations, Mannich reactions, and alpha-halogenation, to introduce new carbon-carbon and carbon-heteroatom bonds. The 1,3-dioxane (B1201747) group serves as a stable protecting group for an aldehyde, which can be deprotected under acidic conditions to participate in further transformations. This latent aldehyde functionality is particularly useful in multi-step syntheses where the aldehyde needs to be revealed at a later stage to avoid unwanted side reactions.
The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional handles for molecular elaboration. These features allow for a modular approach to the synthesis of complex natural products and other target molecules where precise control over reactivity and stereochemistry is crucial. The use of related dithiane building blocks highlights the synthetic potential of such masked bifunctional compounds in constructing complex molecular architectures. nih.gov
Transformations Leading to Novel Heterocyclic Systems
A significant application of this compound lies in its conversion to a variety of heterocyclic systems. The propiophenone backbone is a common precursor for the synthesis of pyrazoles, isoxazoles, and pyrimidines. For instance, condensation of the ketone with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. mdpi.com
Furthermore, the presence of the cyano group in conjunction with the ketone functionality opens up pathways to other heterocyclic rings. For example, Gewald-type reactions could potentially be employed to construct thiophene (B33073) rings. mdpi.com The deprotection of the dioxane to reveal the aldehyde can be followed by intramolecular cyclization reactions or condensations with other reagents to form a wide array of heterocyclic structures, which are central to medicinal chemistry and materials science. The transformation of related dicarbonyl compounds is a well-established method for furan (B31954) synthesis. mdpi.com
Preparation of Advanced Pharmaceutical or Agrochemical Intermediates
The structural motifs present in this compound are found in numerous biologically active compounds. The cyanophenyl group is a common feature in various pharmaceutical agents. Therefore, this compound serves as a key intermediate in the synthesis of potential drug candidates. google.com For example, the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide, a compound with potential therapeutic applications, involves intermediates with a cyanophenyl moiety. google.com
The propiophenone chain can be modified to introduce pharmacophores and modulate the pharmacokinetic properties of a target molecule. The synthesis of cathinone (B1664624) derivatives, which are of interest in medicinal chemistry, often starts from propiophenone precursors. semanticscholar.org The ability to construct complex heterocyclic systems from this starting material further enhances its value in the preparation of novel pharmaceutical and agrochemical agents, where the heterocyclic core is often responsible for the biological activity.
Functional Group Interconversions to Access Diverse Chemical Scaffolds
The chemical reactivity of the distinct functional groups in this compound allows for a multitude of interconversions, leading to a diverse range of chemical scaffolds. The cyano group can be converted into a primary amine, a carboxylic acid, or an amide, each opening up new avenues for derivatization. vanderbilt.edu The ketone can be reduced to a secondary alcohol, which can then be further functionalized, or it can be subjected to reductive amination to introduce nitrogen-containing substituents.
The 1,3-dioxane acetal (B89532) provides a masked aldehyde that can be deprotected when needed. This allows for selective reactions at other sites of the molecule before unmasking the aldehyde for subsequent transformations such as Wittig reactions or reductive aminations. This controlled, stepwise modification of the functional groups enables the systematic construction of a library of compounds with varied chemical structures from a single starting material.
| Functional Group | Potential Transformation | Resulting Functional Group |
| Cyano | Reduction (e.g., with H₂, Pd/C) | Primary Amine |
| Cyano | Hydrolysis (acidic or basic) | Carboxylic Acid |
| Ketone | Reduction (e.g., with NaBH₄) | Secondary Alcohol |
| Ketone | Reductive Amination | Amine |
| 1,3-Dioxane | Acidic Hydrolysis | Aldehyde |
Design and Synthesis of Analogs and Derivatives for Structure-Reactivity Relationship Studies
The synthesis of analogs and derivatives of this compound is crucial for conducting structure-reactivity relationship (SRR) studies. By systematically modifying each part of the molecule, researchers can gain insights into how different structural features influence the chemical reactivity and, in the context of drug discovery, the biological activity of the resulting compounds.
For instance, the electronic properties of the aromatic ring can be altered by introducing electron-donating or electron-withdrawing groups in place of or in addition to the cyano group. The length and substitution of the propiophenone chain can be varied to probe steric and electronic effects on reaction outcomes. Similarly, replacing the 1,3-dioxane with other protecting groups can influence the stability and deprotection conditions. Such studies are fundamental to rational drug design and the optimization of chemical processes. The investigation of 1,3-dioxane-2-carboxylic acid derivatives as PPARα agonists is an example of how systematic structural modifications can lead to potent and selective therapeutic agents. nih.gov
Analytical Methodologies for Detection and Quantification of 4 Cyano 3 1,3 Dioxan 2 Yl Propiophenone
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are fundamental in separating 4'-Cyano-3-(1,3-dioxan-2-YL)propiophenone from impurities, starting materials, and byproducts. The choice of technique depends on the specific requirements of the analysis, such as the volatility and polarity of the compound and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound due to its high resolution and sensitivity. A reverse-phase HPLC method is generally suitable for a compound of this polarity.
Method Development: A typical HPLC method would involve a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The presence of the cyano and propiophenone (B1677668) groups suggests that UV detection would be highly effective.
Validation Parameters: A validated HPLC method would ensure reliability and reproducibility. Key validation parameters include:
Linearity: Establishing a linear relationship between the detector response and the concentration of the analyte.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Below is an example of a developed HPLC method's parameters:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Retention Time | Approx. 5.8 min |
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it may be amenable to GC analysis at elevated temperatures. For compounds that are not sufficiently volatile or are thermally labile, derivatization can be employed.
Method Development: A GC method would typically use a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is a common choice for organic compounds, offering good sensitivity. The injector and detector temperatures must be optimized to ensure efficient vaporization without causing degradation of the analyte.
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 280°C |
| Oven Program | 150°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Detector | FID at 300°C |
| Injection Mode | Split (20:1) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for monitoring the progress of chemical reactions and for the initial qualitative assessment of purity. It allows for the simultaneous analysis of multiple samples.
For this compound, a silica (B1680970) gel plate would serve as the stationary phase. A mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, would likely provide good separation. Visualization of the spots can be achieved under UV light (254 nm) due to the aromatic nature of the compound.
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate:Hexane (30:70, v/v) |
| Visualization | UV lamp (254 nm) |
| Rf Value | Approx. 0.45 |
Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis if applicable chromophores are present)
UV-Visible spectrophotometry is a straightforward and widely used method for the quantitative analysis of compounds that possess chromophores (light-absorbing groups). The structure of this compound, containing a substituted propiophenone moiety, has a conjugated system that absorbs UV radiation.
A solution of the compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be prepared, and its absorbance would be measured at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The presence of the cyano group can influence the absorption spectrum. researchgate.netnih.gov
| Parameter | Value |
| Solvent | Ethanol |
| λmax | Approx. 248 nm |
| Molar Absorptivity (ε) | ~14,000 L mol⁻¹ cm⁻¹ |
Coupled Analytical Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification in Complex Matrices
For the unambiguous identification and sensitive quantification of this compound, especially in complex matrices like biological fluids or environmental samples, coupled (or hyphenated) techniques are invaluable.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. An electrospray ionization (ESI) source would be suitable for ionizing the target molecule, followed by detection with a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument. LC-MS can provide both the retention time and the mass-to-charge ratio (m/z) of the compound, offering a high degree of certainty in its identification.
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS links the separation capabilities of GC with the detection power of MS. jmchemsci.com This is a powerful tool for the identification of volatile and semi-volatile compounds. Electron ionization (EI) is a common ionization technique in GC-MS, which generates a characteristic fragmentation pattern that can serve as a "fingerprint" for the compound, aiding in its structural elucidation and confirmation.
| Technique | Ionization Source | Mass Analyzer | Expected [M+H]⁺ (for LC-MS) |
| LC-MS | Electrospray Ionization (ESI) | Quadrupole | 246.12 |
| GC-MS | Electron Ionization (EI) | Quadrupole | - |
Future Research Directions and Open Questions Regarding 4 Cyano 3 1,3 Dioxan 2 Yl Propiophenone
Development of Novel Catalytic Approaches for its Synthesis or Derivatization
Currently, there are no published, optimized synthetic routes specifically for 4'-Cyano-3-(1,3-dioxan-2-YL)propiophenone. A significant area for future research would be the development of efficient and novel catalytic methods for its synthesis. This could involve exploring modern coupling reactions or catalytic C-H activation strategies to construct the propiophenone (B1677668) backbone.
For its derivatization, catalytic approaches could offer significant advantages in terms of selectivity and efficiency. For instance, developing catalytic asymmetric reductions of the ketone would be a valuable pursuit to access enantiomerically pure alcohol derivatives. Similarly, catalytic methods for the transformation of the cyano group or for reactions at the alpha-position of the ketone could provide milder and more selective alternatives to classical stoichiometric reagents.
Application of Green Chemistry Principles in its Production and Transformations
The application of green chemistry principles to the synthesis and modification of this compound is an open field. Future research could focus on:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.
Use of Safer Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds.
Catalysis: As mentioned, the use of catalysts (including biocatalysts) can reduce energy consumption and waste generation compared to stoichiometric processes.
Energy Efficiency: Exploring microwave-assisted or flow chemistry conditions to reduce reaction times and energy input.
Given that the 1,3-dioxane (B1201747) is a protecting group, a key green chemistry challenge would be to develop synthetic strategies that avoid the need for protection and deprotection steps, thus shortening the synthetic sequence and reducing waste.
Potential for Integration into Advanced Materials Science Research (e.g., as a monomer or precursor)
The bifunctional nature of this compound, with its reactive ketone and cyano groups, suggests potential as a building block in materials science. After suitable modification, it could be investigated as a monomer for polymerization. For example, conversion of the cyano group and the ketone into polymerizable functionalities could lead to the synthesis of novel polymers with interesting thermal or photophysical properties, influenced by the rigid aromatic core. The deprotection of the dioxane to reveal an aldehyde could also be used in the synthesis of functional resins or polymers. However, without any foundational research, this remains a purely hypothetical application.
Investigation into Multicomponent Reactions Featuring this compound
Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product. The structure of this compound makes it an interesting candidate for MCRs. The ketone could participate in a variety of MCRs, such as the Biginelli or Hantzsch reactions, after appropriate modification or under specific catalytic conditions. The cyano group could also be involved in MCRs, for example, in the formation of heterocyclic structures. A significant research avenue would be to screen this compound in various known MCRs or to design new MCRs based on its unique combination of functional groups. This could rapidly generate a library of complex molecules for biological screening or materials science applications.
Q & A
Q. How can kinetic studies elucidate degradation pathways under acidic/basic conditions?
- Methodological Answer : Conduct pH-dependent stability assays (pH 1–13) with periodic sampling. Monitor degradation via UV-Vis (loss of cyano absorbance) and GC-MS for volatile byproducts. Data for 4'-methylpropiophenone indicate rapid hydrolysis in strong acids (t½ <1 hr at pH 1) due to ketone protonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
